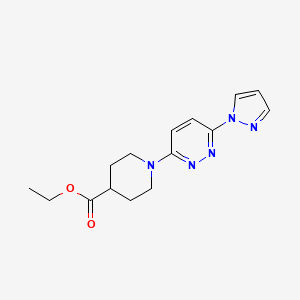

ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several interesting functional groups: a pyrazole ring, a pyridazine ring, and a piperidine ring. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information about the arrangement of the atoms in the molecule and any interesting structural features.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of nitrogen in the pyrazole, pyridazine, and piperidine rings would likely make this compound a base .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate is involved in various synthesis processes. Notably, it's used as an intermediate in the synthesis of pesticides like chlorantraniliprole, indicating its utility in agricultural chemistry (Ju, 2014). Additionally, this compound is part of the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting its significance in medicinal chemistry for addressing tuberculosis (Jeankumar et al., 2013). Moreover, its role in microwave-assisted direct amidation processes emphasizes its efficiency in modern organic synthesis techniques (Milosevic et al., 2015).

Applications in Drug Development

The compound is integral in the development of potential antitubercular drugs. Its role in the synthesis of nitrogen-rich hybrid motifs, for instance, is crucial in identifying active agents against Mycobacterium tuberculosis, showcasing its importance in the field of pharmacology (Vavaiya et al., 2022). It also plays a part in the synthesis of derivatives with potential antitumor and antioxidant activities, as seen in its use in creating new benzothiophene compounds (Bialy & Gouda, 2011).

Contribution to Heterocyclic Chemistry

This compound is significant in the synthesis of various heterocyclic systems, which are vital in the development of drugs with diverse biological activities. Its use in synthesizing pyrazolo[3,4-b]pyridine derivatives and other nitrogen heterocycles is a testament to its versatility in organic synthesis (Youssef et al., 2005), (Behalo & Aly, 2011).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolylpyridazine core have been reported to exhibit a wide spectrum of biological activity .

Mode of Action

It’s known that the pyrazolylpyridazine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Derivatives of pyrazolylpyridazine have been reported to influence several biological pathways, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Result of Action

Similar compounds have been reported to show a pronounced stimulating effect on plant growth .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-2-22-15(21)12-6-10-19(11-7-12)13-4-5-14(18-17-13)20-9-3-8-16-20/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGCRIWPDXGHPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![2-fluoro-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2362419.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)